3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its unique structural features, which include an imidazo ring fused to a purine core, substituted with isobutyl, methyl, and m-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo ring.
Substitution Reactions: Introduction of the isobutyl, methyl, and m-tolyl groups through various substitution reactions, often using reagents like alkyl halides in the presence of a base.
Purine Core Construction: The purine core is constructed through condensation reactions involving formamide derivatives and amines.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the substituents on the imidazo or purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Lacks the isobutyl and methyl groups, which may affect its reactivity and biological activity.
3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Lacks the m-tolyl group, potentially altering its interaction with molecular targets.
Uniqueness
The presence of the isobutyl, methyl, and m-tolyl groups in 3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(8-9-23(15)18)14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIWHMZLTFZQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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